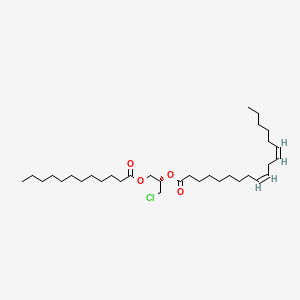
rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol: is a synthetic lipid compound characterized by the presence of lauroyl and linoleoyl groups attached to a chloropropanediol backbone. This compound is often used in biochemical research and has applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol typically involves the esterification of chloropropanediol with lauric acid and linoleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production. The compound is then subjected to quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of lauric acid and linoleic acid.
Reduction: Formation of 1-lauroyl-2-linoleoyl-3-propanediol.
Substitution: Formation of 1-lauroyl-2-linoleoyl-3-hydroxypropanediol or 1-lauroyl-2-linoleoyl-3-aminopropanediol.
Applications De Recherche Scientifique
rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes like lipases, leading to the release of lauric acid and linoleic acid, which have various biological effects .
Comparaison Avec Des Composés Similaires
- rac 1-Lauroyl-2-oleoyl-3-chloropropanediol
- rac 1-Oleoyl-3-chloropropanediol
- 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol
Comparison: rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol is unique due to the presence of both lauroyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C33H59ClO4 |
|---|---|
Poids moléculaire |
555.3 g/mol |
Nom IUPAC |
[(2S)-1-chloro-3-dodecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C33H59ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h11,13,15-16,31H,3-10,12,14,17-30H2,1-2H3/b13-11-,16-15-/t31-/m1/s1 |
Clé InChI |
RGAKISVWFJQDHD-ONKYHFFOSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




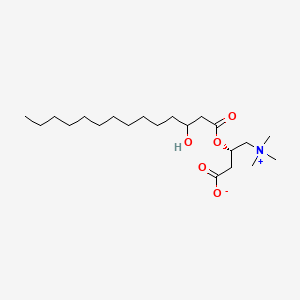

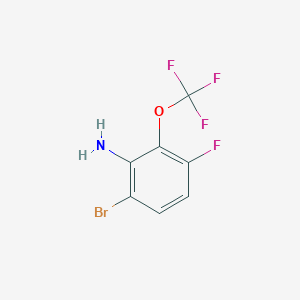
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
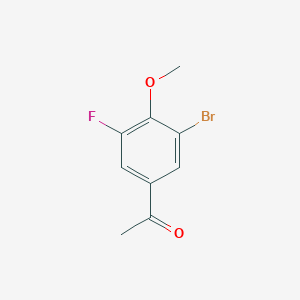
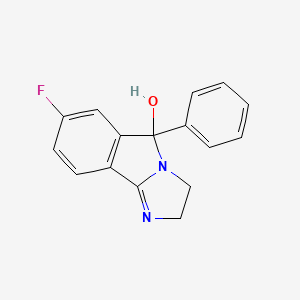
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
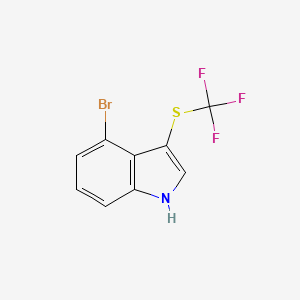
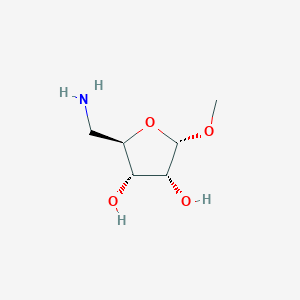
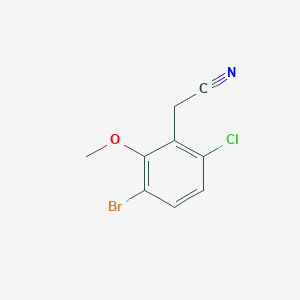
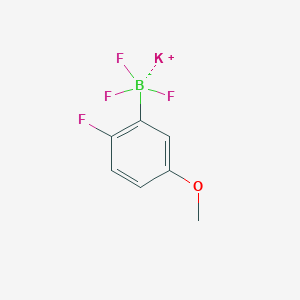
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)
